{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride
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Overview
Description
{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. It features a unique structure combining an aminocyclohexyl group with a triazole ring, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Aminocyclohexyl Group: The aminocyclohexyl group is introduced via a reductive amination reaction, where a cyclohexanone derivative is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The triazole ring can undergo reduction under catalytic hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: Catalytic hydrogenation using Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced triazole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to the presence of the triazole ring.
Material Science: Potential use in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Bioconjugation: Useful in the development of bioconjugates for imaging and therapeutic applications.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action of {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing catalytic activity, while the aminocyclohexyl group can form hydrogen bonds or ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol
- {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol hydrochloride
Uniqueness
The dihydrochloride form of the compound offers enhanced solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, particularly in aqueous environments or in formulations requiring high solubility.
This detailed overview provides a comprehensive understanding of {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[1-[(1R,2S)-2-aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13;;/h5,8-9,14H,1-4,6,10H2;2*1H/t8-,9+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIXBXWUOUWGIM-DBEJOZALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2C=C(N=N2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)N2C=C(N=N2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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